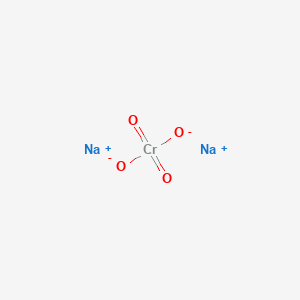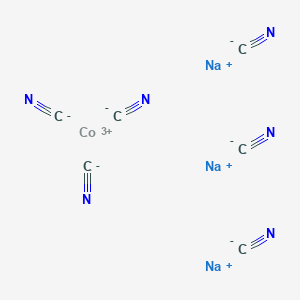![molecular formula C8H9N3 B076832 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 13936-48-6](/img/structure/B76832.png)
3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine (DMT) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. DMT is a triazole ring-containing compound that has shown promising results in the treatment of various diseases including cancer, inflammation, and neurological disorders.
Mechanism Of Action
The mechanism of action of 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine is not fully understood. However, it has been suggested that 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine exerts its biological activity by modulating various signaling pathways including the PI3K/Akt/mTOR pathway, NF-κB pathway, and MAPK pathway. 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine has also been shown to interact with various receptors including the adenosine receptor, GABA receptor, and serotonin receptor.
Biochemical And Physiological Effects
3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine has been shown to have various biochemical and physiological effects. It exhibits antioxidant activity by reducing oxidative stress and scavenging free radicals. 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine has been shown to have analgesic and anxiolytic effects.
Advantages And Limitations For Lab Experiments
One of the major advantages of 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine is its diverse biological activities. It has shown promising results in the treatment of various diseases including cancer, inflammation, and neurological disorders. In addition, 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine has a good safety profile and is well tolerated in animal studies. However, one of the limitations of 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine is its poor solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the research of 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine. One of the areas of interest is the development of novel 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine and its interaction with various receptors and signaling pathways. Furthermore, the potential therapeutic applications of 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine in the treatment of various diseases including cancer, inflammation, and neurological disorders need to be further explored.
Synthesis Methods
3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine can be synthesized using various methods including the reaction of 3,8-dimethyl-1,2,4-triazolo[4,3-a]pyridine-1-amine with different reagents. One of the most efficient methods for the synthesis of 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine is the reaction of 3,8-dimethyl-1,2,4-triazolo[4,3-a]pyridine-1-amine with acetic anhydride and triethylamine. This method yields a high purity 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine with a good yield.
Scientific Research Applications
3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine has been extensively studied for its various biological activities. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-4-3-5-11-7(2)9-10-8(6)11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOCRIVOBMUIDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NN=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10308544 | |
| Record name | 3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10308544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine | |
CAS RN |
13936-48-6 | |
| Record name | s-Triazolo[4, 3,8-dimethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10308544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![zinc;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B76751.png)











